molecular formula C19H19N5O3S B5525963 N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide

N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide

Cat. No. B5525963
M. Wt: 397.5 g/mol
InChI Key: FLROEYTWCGANRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide and related compounds involves various organic synthesis techniques. For instance, N-aminosulfamides, closely related to the compound , can be synthesized by the alkylation of aza-sulfurylglycinyl peptides, indicating a methodology that could be adapted for the synthesis of our target compound. Such synthesis routes often involve condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, followed by chemoselective alkylation to install N-alkyl chains or access other aza-sulfuryl amino acid residues (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide showcases diverse hydrogen-bonded structures and different conformations depending on the substituents and solvates involved. For example, the structures of isomeric solvates of certain pyrimidine derivatives have been explored, revealing the significance of different conformations and hydrogen-bonded structures dominated by the roles adopted by components like dimethyl sulfoxide (Rodríguez et al., 2009).

Chemical Reactions and Properties

The compound is likely to participate in a variety of chemical reactions, given its functional groups. For instance, sulfamethazine, a compound with a somewhat related structure, forms 1:1 molecular adducts with acids, showcasing its reactivity and the potential for forming hydrogen-bonded structures (Lynch, Sandhu, & Parsons, 2000). This reactivity is an essential aspect of understanding the chemical properties and potential applications of N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide.

Physical Properties Analysis

The physical properties of compounds similar to our target molecule, such as crystal structures and solubility, are critical for their application in various fields. For instance, the crystal and molecular structures of sulfapyridine forms have been determined, indicating the importance of conformational polymorphism and the potential implications for physical properties like solubility and stability (Bar & Bernstein, 1985).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, is crucial. For example, the reaction of N-aryl- and imidoyl-sulphimides with diphenylcyclopropenone leading to the synthesis of 4-pyrimidones illustrates the chemical versatility and potential for creating a wide range of derivatives with varying properties and applications (Gilchrist, Harris, Moody, & Rees, 1975).

Scientific Research Applications

Fluorescence Binding Studies

  • Meng et al. (2012) synthesized derivatives including compounds similar to N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. They studied their interaction with bovine serum albumin through fluorescence and UV–vis spectral studies. This research contributes to understanding the interaction of similar compounds with proteins, which is crucial in drug design and biochemical studies (Meng et al., 2012).

Herbicide Research

  • He et al. (2007) discussed the use of pyrimidinylthiobenzoates, a class to which N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide belongs, as herbicides targeting acetohydroxyacid synthase. This enzyme is vital in branched-chain amino acid biosynthesis. The paper provides insights into the mechanism of action and potential applications of these compounds in agriculture (He et al., 2007).

Peptidomimetics

  • Turcotte et al. (2012) explored the synthesis of N-aminosulfamide peptide mimics, which are structurally related to N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide. These compounds are valuable in the study of peptides and proteins, offering potential applications in therapeutic agent design and the study of protein interactions (Turcotte et al., 2012).

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-[(4-phenylphenyl)sulfamoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-13-12-14(2)21-18(20-13)22-19(25)24-28(26,27)23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,23H,1-2H3,(H2,20,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROEYTWCGANRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)-3-[(4-phenylphenyl)sulfamoyl]urea

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